molecular formula C25H30ClF3N4O4S B2674513 N-{4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]-3-methylphenyl}acetamide CAS No. 2097938-22-0

N-{4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]-3-methylphenyl}acetamide

Cat. No.: B2674513
CAS No.: 2097938-22-0
M. Wt: 575.04
InChI Key: BSOACXIJOAVJQH-UHFFFAOYSA-N
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Description

N-{4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]-3-methylphenyl}acetamide is a structurally complex small molecule characterized by multiple pharmacologically relevant moieties. Its core structure includes:

  • A bipiperidine scaffold, which may enhance conformational flexibility and binding to biological targets .
  • A 3-chloro-5-(trifluoromethyl)pyridin-2-yloxy group, a halogenated and fluorinated aromatic system known to improve metabolic stability and target affinity in medicinal chemistry .
  • A 3-methylphenylacetamide moiety, which could modulate interactions with hydrophobic binding pockets in enzymes or receptors .

Properties

IUPAC Name

N-[4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonyl-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClF3N4O4S/c1-16-13-19(31-17(2)34)3-4-23(16)38(35,36)33-11-5-20(6-12-33)32-9-7-21(8-10-32)37-24-22(26)14-18(15-30-24)25(27,28)29/h3-4,13-15,20-21H,5-12H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOACXIJOAVJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClF3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]-3-methylphenyl}acetamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a bipiperidine structure with a sulfonamide linkage and a trifluoromethyl-pyridine moiety. The synthesis typically involves several key steps:

  • Formation of Intermediates : The pyridyl and phenyl intermediates are synthesized through nucleophilic substitution reactions.
  • Condensation Reactions : These reactions help form the final compound by linking the various functional groups.
  • Purification : The product is purified to achieve the desired yield and purity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The presence of functional groups allows it to bind effectively to enzymes and receptors, potentially modulating various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that derivatives with similar structural features can inhibit bacterial phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds derived from the same chemical class have shown effectiveness against various cancer cell lines by disrupting cell cycle progression .

Case Studies

  • Antibacterial Activity : A study focused on a related compound demonstrated submicromolar inhibition of bacterial Sfp-PPTase without affecting human orthologues, highlighting its potential as a selective antibacterial agent .
  • Anticancer Efficacy : Another investigation into related piperazine derivatives revealed their ability to inhibit tumor growth in xenograft models, suggesting that modifications in the chemical structure can enhance therapeutic efficacy against cancer .

Data Summary

Activity Target Effectiveness Reference
AntimicrobialBacterial PPTasesSubmicromolar inhibition
AnticancerVarious cancer cell linesInduces apoptosis

Comparison with Similar Compounds

Key Observations:

Molecular Weight : The target compound (588.02 g/mol) falls within the range of analogs (418.50–636.64 g/mol), suggesting moderate bioavailability typical for small-molecule drugs .

Halogenation : The 3-chloro-5-(trifluoromethyl)pyridine group in the target compound mirrors the trifluoromethylphenyl and chlorophenyl groups in and , which are associated with enhanced metabolic stability and target binding .

Sulfur-Containing Linkers : Sulfonyl (target compound) and sulfanyl () groups are common, with sulfonyl likely improving solubility compared to sulfanyl .

Substituent Effects on Pharmacological Activity

  • Bipiperidine vs.
  • Trifluoromethylpyridine vs. Triazole : The trifluoromethylpyridine group (target compound, ) is more lipophilic than triazole rings (), which could improve blood-brain barrier penetration .
  • Sulfamoylphenyl vs. Methylphenylacetamide : The sulfamoyl group in is strongly polar, whereas the methylphenylacetamide in the target compound balances hydrophobicity and hydrogen-bonding capacity .

Q & A

Q. What synthetic strategies are recommended for the preparation of this compound, and what critical reaction conditions should be optimized?

The compound’s synthesis typically involves coupling reactions between piperidine and pyridine derivatives. Key steps include:

  • Amide bond formation : Use coupling reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base .
  • Sulfonylation : Reaction of bipiperidine intermediates with sulfonyl chlorides under inert conditions to install the sulfonyl group .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography with gradients of ethyl acetate/hexane.

Table 1 : Example Reagents/Conditions

StepReagentsSolventTemperatureYield
Amide CouplingHOBt, TBTUDMFRT~60-70%
SulfonylationSOCl₂, NEt₃DCM0°C → RT~75%

Q. How can researchers confirm the structural integrity of this compound?

  • X-ray crystallography : Resolve crystal structures to validate stereochemistry and bond connectivity (e.g., piperidine-pyridine orientation) .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl group at pyridine C5, chloro at C3) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Enzyme inhibition assays : Test against bacterial acps-pptase enzymes using spectrophotometric methods (e.g., NADH depletion kinetics) .
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How does the compound interact with dual enzymatic targets (e.g., acps-pptase classes I/II), and what experimental approaches can resolve kinetic ambiguities?

  • Surface plasmon resonance (SPR) : Measure real-time binding affinities (KD) for both enzyme classes .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate binding mechanisms .
  • Contradiction resolution : If one study reports nM affinity for Class I but µM for Class II , use in silico docking (e.g., AutoDock Vina) to model steric clashes with Class II active sites.

Q. What strategies can address discrepancies in reported biochemical pathway modulation (e.g., bacterial proliferation vs. oxidative stress)?

  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated bacteria .
  • Metabolomic analysis : LC-MS to track changes in pathway intermediates (e.g., fatty acid biosynthesis for acps-pptase inhibition) .
  • ROS assays : Measure reactive oxygen species (ROS) levels via fluorescent probes (e.g., DCFH-DA) to clarify oxidative stress contributions .

Q. How can the compound’s pharmacokinetic profile be improved for in vivo efficacy?

  • Salt formation : Synthesize phosphate salts to enhance aqueous solubility (e.g., 47.1 mg/mL solubility achieved for a related oxazolidinone ).
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetamide → carboxylic acid) for targeted release .
  • Oral bioavailability : Use Caco-2 cell models to assess intestinal permeability and PAMPA assays for passive diffusion .

Methodological Considerations

Q. What analytical techniques are critical for resolving synthetic byproducts or degradation products?

  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., sulfone oxidation byproducts) .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in complex mixtures .

Q. How can Design of Experiments (DoE) optimize reaction yields or biological activity?

  • Factorial design : Vary parameters like temperature, stoichiometry, and solvent polarity to identify significant factors .
  • Response surface methodology (RSM) : Model nonlinear relationships (e.g., catalyst loading vs. yield) .

Data Contradiction Analysis

Q. Conflicting reports on bacterial vs. eukaryotic cytotoxicity: How to design experiments to clarify selectivity?

  • Dual assays : Compare IC₅₀ values in bacterial acps-pptase vs. human orthologs (e.g., hERG K⁺ channel inhibition tests ).
  • Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to rule off-target effects .

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